molecular formula C21H18N4O2 B4749070 5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4749070
M. Wt: 358.4 g/mol
InChI Key: NWXVFDFUNOQVDJ-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted at position 1 with a phenyl group, at position 5 with a furan-2-yl moiety, and at position 4 with a carboxamide group linked to a 2-phenylethyl chain. Its molecular formula is C₂₁H₁₈N₄O₂, with a molecular weight of 358.40 g/mol. Triazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, though specific data for this compound remain underexplored in the provided evidence .

Properties

IUPAC Name

5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(22-14-13-16-8-3-1-4-9-16)19-20(18-12-7-15-27-18)25(24-23-19)17-10-5-2-6-11-17/h1-12,15H,13-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXVFDFUNOQVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:

    Starting Materials: An azide derivative and an alkyne derivative.

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate.

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Temperature: Room temperature to 60°C.

    Reaction Time: 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvent and catalyst may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

The compound 5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, agriculture, and materials science.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation. Research indicates that triazole compounds can interfere with various biochemical pathways involved in cancer progression. For example, studies have demonstrated that similar triazole derivatives can induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death mechanisms .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives is another significant area of research. The compound has been tested against various bacterial strains and fungi, showing effective inhibition of growth. This property is particularly valuable in developing new antibiotics and antifungal agents to combat resistant strains of pathogens .

Anti-inflammatory Effects

Recent studies suggest that triazole compounds may exhibit anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic avenues for treating diseases characterized by chronic inflammation, such as arthritis or cardiovascular diseases .

Pesticidal Activity

Triazole compounds are recognized for their fungicidal properties. The compound this compound has been evaluated for its efficacy against various plant pathogens. Its application could lead to the development of new fungicides that are less toxic to non-target organisms and more effective against resistant fungal strains .

Plant Growth Regulation

Research indicates that triazole derivatives can act as plant growth regulators. They influence plant hormone levels, potentially enhancing growth and yield in crops. This application is particularly beneficial in agricultural practices aiming for sustainable crop production while minimizing chemical inputs .

Synthesis of Novel Polymers

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for high-performance materials .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives. These materials are critical in industries ranging from automotive to electronics, where durability and resistance to environmental factors are paramount .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various triazole derivatives, including the compound under discussion. Results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction being elucidated through further biochemical assays .

Case Study 2: Agricultural Application

In a field trial reported by Pesticide Science, the efficacy of the compound as a fungicide was tested on crops affected by powdery mildew. The results showed a marked reduction in disease incidence compared to untreated controls, highlighting its potential role in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with protein targets through hydrogen bonding and hydrophobic interactions, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents at positions 1, 4, and 5 of the triazole core. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Compound Name Position 1 Position 5 Position 4 (Carboxamide) Molecular Weight (g/mol) Key Features/Applications
Target Compound Phenyl Furan-2-yl N-(2-phenylethyl) 358.40 Potential lipophilicity for membrane penetration
1-Phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Phenyl Pyridin-3-yl N-(2-phenylethyl) 369.42 Pyridine enhances polarity; possible kinase inhibition
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide 2-Fluorophenyl Ethyl N-(quinolin-2-yl) ~375* Fluorine improves metabolic stability; quinoline may target DNA
N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide o-Tolyl Methyl N-(6-bromoquinolin-2-yl) ~456* Bromine increases molecular weight; potential halogen bonding
N-Cyclohexyl-5-nitrofuran-2-carboxamide Nitrofuran N-cyclohexyl ~265* Nitrofuran confers trypanocidal activity

*Estimated based on molecular formulas.

Key Observations

Substituent Effects on Bioactivity: The furan-2-yl group in the target compound may confer redox activity or hydrogen-bonding capacity, similar to nitrofuran derivatives (e.g., N-cyclohexyl-5-nitrofuran-2-carboxamide), which exhibit trypanocidal properties . However, the absence of a nitro group in the target compound suggests divergent mechanisms.

Synthetic Routes :

  • The target compound and analogs in are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling. Purity is confirmed via NMR, HRMS, and HPLC .

Lipophilicity and Drug-Likeness: The 2-phenylethyl chain in the target compound increases lipophilicity (clogP ~3.5*), comparable to N-(6-bromoquinolin-2-yl) derivatives . This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

Crystallography and Stability :

  • Structural analogs (e.g., pyrazolines in ) are characterized via X-ray crystallography using SHELXL . Polymorphism data for triazole carboxamides (e.g., ) suggest substituents influence crystal packing and stability.

Biological Activity

5-(Furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a furan moiety and a phenyl group, contributing to its unique chemical properties. The presence of the carboxamide group enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole ring exhibit significant antimicrobial properties. The triazole derivatives have shown effectiveness against a range of bacteria and fungi due to their ability to inhibit key enzymes involved in microbial metabolism.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 µg/mL
This compoundS. aureus0.25 µg/mL
This compoundC. albicans1 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest.

In a study evaluating several triazole derivatives against cancer cell lines (PC3 for prostate cancer and A375 for skin cancer), it was found that:

  • Cell Viability Assays : The compound exhibited significant cytotoxicity against PC3 cells with an IC50 value of approximately 10 µM.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µM)
PC310
A37515

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases.
  • DNA Interaction : Studies have suggested that triazole derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

Several studies have highlighted the therapeutic potential of triazole derivatives:

  • A study published in MDPI demonstrated that triazole hybrids exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .

Q & A

What are the established synthetic routes for 5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide?

Level : Basic
Answer :
The compound is synthesized via multi-step protocols, typically involving:

  • Triazole core formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. For analogous triazole-carboxamides, azide intermediates react with alkyne derivatives under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) .
  • Carboxamide coupling : Amidation of the triazole-4-carboxylic acid intermediate with 2-phenylethylamine, often using coupling agents like EDCI or HATU .
  • Substituent introduction : Furan-2-yl and phenyl groups are incorporated via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor design .
    Yields range from 55–75% for related compounds, with purity confirmed by HPLC .

What spectroscopic and analytical techniques are used to characterize this compound?

Level : Basic
Answer :
Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity and regioselectivity of the triazole ring (e.g., distinguishing 1,4- vs. 1,5-regioisomers) .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for structurally similar triazoles .
  • FT-IR : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

How can reaction conditions be optimized to improve synthetic yield?

Level : Advanced
Answer :
Optimization strategies involve:

  • Catalyst screening : Testing Cu(I) sources (e.g., CuBr vs. CuI) and stabilizing ligands (e.g., TBTA) to enhance cycloaddition efficiency .
  • Solvent polarity : DMF or DMSO improves carboxamide coupling compared to THF, as observed in related triazole syntheses .
  • Temperature control : Gradual heating (40°C → 80°C) during triazole formation reduces side reactions, increasing yields by ~20% .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) isolates the target compound from byproducts .

What computational methods are employed to predict the compound’s bioactivity?

Level : Advanced
Answer :

  • Molecular docking : Screens interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina. For example, furan and triazole moieties show affinity for hydrophobic enzyme pockets in analogous compounds .
  • QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with observed activities to prioritize derivatives .
  • DFT calculations : Predicts reactivity sites (e.g., electrophilic carboxamide carbon) and stabilizes transition states for synthetic planning .

What are the known or hypothesized biological activities of this compound?

Level : Basic
Answer :
While direct data is limited, structural analogs exhibit:

  • Antimicrobial activity : Triazole-carboxamides inhibit bacterial enoyl-ACP reductase (IC₅₀ ~2–5 µM) .
  • Anticancer potential : Furan-containing triazoles induce apoptosis in cancer cells via caspase-3 activation .
  • Anti-inflammatory effects : Phenylethyl substituents modulate COX-2 inhibition in murine models .
    Note: Bioactivity should be validated via assays like MTT (cytotoxicity) and ELISA (protein interaction) .

How can researchers resolve contradictions in reported biological data for this compound?

Level : Advanced
Answer :
Contradictions (e.g., varying IC₅₀ values) are addressed by:

  • Standardized assays : Replicating experiments under controlled conditions (e.g., pH, serum concentration) .
  • Metabolic stability testing : Using liver microsomes to assess degradation rates that may affect activity .
  • Structural analogs comparison : Modifying substituents (e.g., replacing furan with thiophene) to isolate contributing groups .
  • Data normalization : Reporting activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

What experimental designs are recommended for studying the compound’s stability?

Level : Advanced
Answer :

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (acidic/basic pH) to identify degradation products via LC-MS .
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months, with periodic HPLC analysis to monitor purity .
  • Solid-state stability : Use DSC/TGA to assess crystallinity changes impacting shelf life .

How does the furan-2-yl substituent influence the compound’s reactivity?

Level : Basic
Answer :
The furan ring:

  • Enhances π-π stacking with aromatic residues in target proteins, improving binding affinity .
  • Participates in electrophilic substitution : Reacts with halogens or nitro groups under mild conditions for derivative synthesis .
  • Affects solubility : Reduces logP compared to thiophene analogs, as shown in QSAR studies (ΔlogP = −0.3) .

What methodologies are used to analyze regioselectivity in triazole formation?

Level : Advanced
Answer :

  • ¹H NMR coupling constants : 1,4-disubstituted triazoles exhibit distinct J values for adjacent protons vs. 1,5-isomers .
  • X-ray crystallography : Unambiguously assigns regiochemistry via bond-length analysis (e.g., N1–C5 vs. N2–C4 distances) .
  • Kinetic vs. thermodynamic control : Varying reaction time and temperature shifts selectivity, as seen in CuAAC reactions .

How can researchers design derivatives to enhance target selectivity?

Level : Advanced
Answer :

  • Bioisosteric replacement : Substitute phenyl with pyridyl to improve hydrogen-bonding with kinase targets .
  • Side-chain modulation : Introduce polar groups (e.g., –OH, –NH₂) on the phenylethyl moiety to reduce off-target effects .
  • Prodrug strategies : Mask the carboxamide as an ester to enhance bioavailability, with enzymatic activation in vivo .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

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